

# Application Notes and Protocols for SGC-CBP30 Delivery in Animal Models

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## Compound of Interest

Compound Name:	Sgc-cbp30
CAS No.:	1613695-14-9
Cat. No.:	B15604191

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **SGC-CBP30**, a selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in various animal models. The protocols detailed below are based on established in vivo studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of **SGC-CBP30**.

## Introduction

**SGC-CBP30** is a potent and selective chemical probe that targets the bromodomains of CBP and p300, which are histone acetyltransferases that function as transcriptional co-activators.[1][2][3] By inhibiting these bromodomains, **SGC-CBP30** can modulate gene expression and impact various cellular processes, including inflammation and cancer progression.[1][4] Animal models have been instrumental in demonstrating the in vivo efficacy of **SGC-CBP30** in various disease contexts, particularly in sepsis and inflammatory conditions.[1][5]

## Quantitative Data Summary

The following tables summarize the key quantitative data from animal studies involving the administration of **SGC-CBP30**.

**Table 1: Efficacy of SGC-CBP30 in a Mouse Model of LPS-Induced Endotoxemia**

Animal Model	Treatment Group	Dosage (mg/kg)	Administration Route	Time of Administration (post-LPS)	Outcome Metric	Result
BALB/c mice	SGC-CBP30	19.3	Intraperitoneal	8 hours	72-hour Survival Rate	Significantly increased survival
BALB/c mice	SGC-CBP30	19.3	Intraperitoneal	8 hours	Serum HMGB1 Levels (at 18h)	Significantly reduced
BALB/c mice	SGC-CBP30	19.3	Intraperitoneal	8 hours	Serum TNF- $\alpha$ Levels (at 18h)	Significantly reduced
BALB/c mice	Dexamethasone (Control)	1.3	Intraperitoneal	0.5 hours	72-hour Survival Rate	Positive control
BALB/c mice	Saline (Control)	-	Intraperitoneal	-	72-hour Survival Rate	Control group

Data extracted from a study on lethal sepsis.[5]

## Table 2: Efficacy of SGC-CBP30 in a Mouse Model of CLP-Induced Sepsis

Animal Model	Treatment Group	Dosage (mg/kg)	Administration Route	Time of Administration (post-CLP)	Outcome Metric	Result
BALB/c mice	SGC-CBP30	19.3	Intraperitoneal	8 hours	72-hour Survival Rate	Higher rescuing rate than Dexamethasone
BALB/c mice	SGC-CBP30	19.3	Intraperitoneal	8 hours	Serum HMGB1 Levels (at 18h)	Significantly reduced
BALB/c mice	SGC-CBP30	19.3	Intraperitoneal	8 hours	Serum TNF- $\alpha$ Levels (at 18h)	Significantly reduced
BALB/c mice	Dexamethasone (Control)	1.3	Intraperitoneal	0.5 hours	72-hour Survival Rate	Positive control

Data extracted from a study on lethal sepsis.[5]

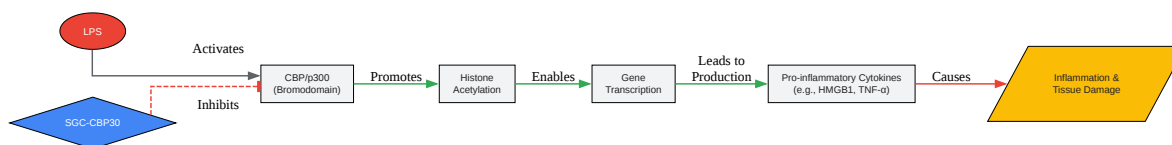
## Table 3: Combination Therapy in CLP-Induced Sepsis Mouse Model

Animal Model	Treatment Group	Dosage (mg/kg)	Administration Route	Time of Administration (post-CLP)	Outcome Metric	Result
BALB/c mice	SGC-CBP30 + Ciprofloxacin	19.3 (SGC-CBP30), 7.5 (Ciprofloxacin)	Intraperitoneal (SGC-CBP30), Intravenous (Ciprofloxacin)	8 hours (SGC-CBP30), 1 hour (Ciprofloxacin)	72-hour Survival Rate	Significant protection against lethality
BALB/c mice	SGC-CBP30 + Ciprofloxacin	19.3 (SGC-CBP30), 7.5 (Ciprofloxacin)	Intraperitoneal (SGC-CBP30), Intravenous (Ciprofloxacin)	8 hours (SGC-CBP30), 1 hour (Ciprofloxacin)	Serum HMGB1 Levels (at 18h)	Significantly reduced
BALB/c mice	SGC-CBP30 + Ciprofloxacin	19.3 (SGC-CBP30), 7.5 (Ciprofloxacin)	Intraperitoneal (SGC-CBP30), Intravenous (Ciprofloxacin)	8 hours (SGC-CBP30), 1 hour (Ciprofloxacin)	Serum TNF- $\alpha$ Levels (at 18h)	Significantly reduced

Data extracted from a study on lethal sepsis.[5]

## Signaling Pathway and Experimental Workflow Visualizations

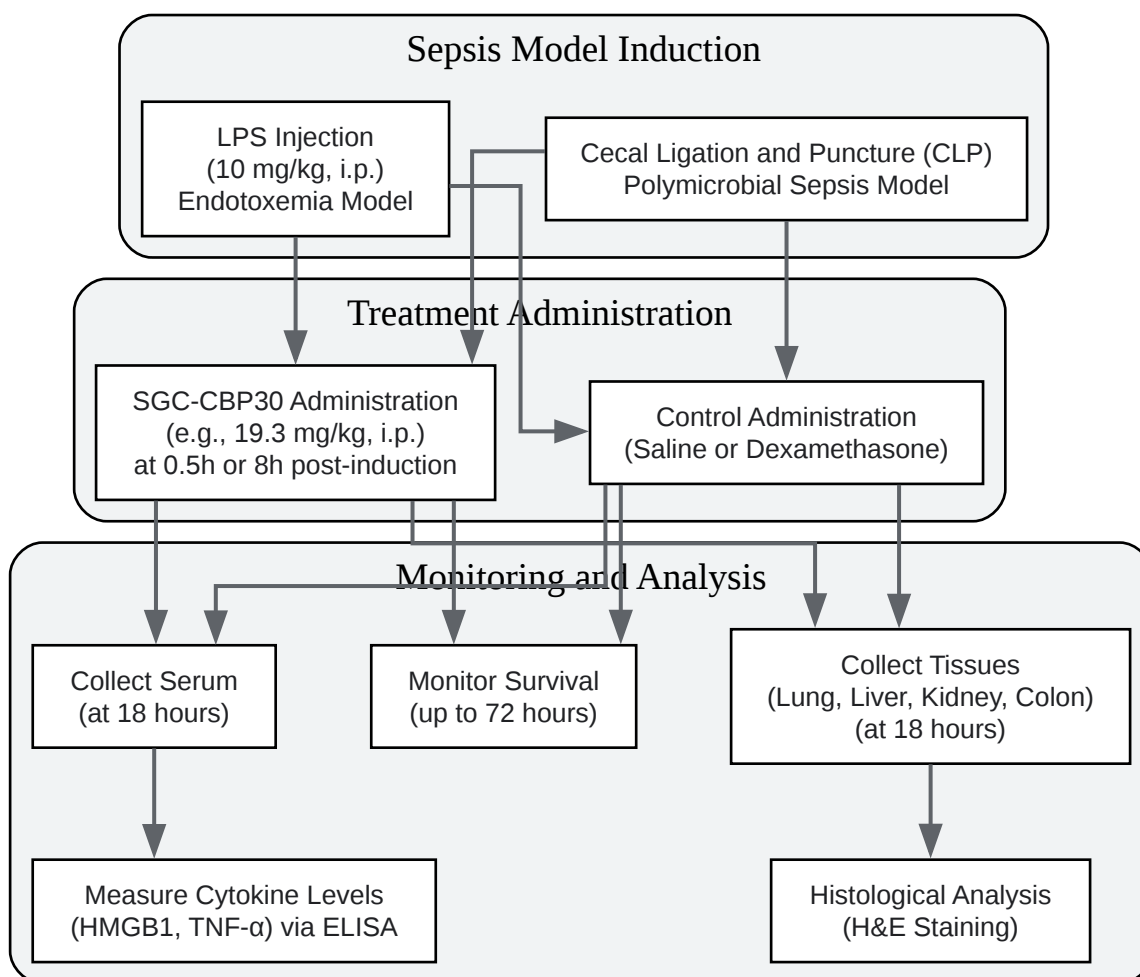
### Signaling Pathway of SGC-CBP30 in Suppressing Inflammatory Response



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Caption: **SGC-CBP30** inhibits the CBP/p300 bromodomain, blocking inflammatory gene expression.

## Experimental Workflow for Sepsis Animal Models



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Caption: Workflow for evaluating **SGC-CBP30** efficacy in mouse models of sepsis.

## Detailed Experimental Protocols

The following protocols are adapted from published studies for the in vivo delivery of **SGC-CBP30**.

### Protocol 1: LPS-Induced Endotoxemia Model

Objective: To evaluate the efficacy of **SGC-CBP30** in a mouse model of acute systemic inflammation induced by lipopolysaccharide (LPS).

Materials:

- **SGC-CBP30**

- Lipopolysaccharide (LPS) from E. coli
- Sterile saline
- Dexamethasone (positive control)
- 8-week-old male BALB/c mice (20-22 g)
- Syringes and needles for intraperitoneal injection
- Equipment for blood collection and tissue harvesting
- ELISA kits for HMGB1 and TNF- $\alpha$
- Materials for histology (formalin, paraffin, H&E staining reagents)

Procedure:

- Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
- Induction of Endotoxemia: Induce endotoxemia by intraperitoneally injecting mice with LPS at a dose of 10 mg/kg.[5]
- **SGC-CBP30** Preparation: Prepare **SGC-CBP30** solution in a suitable vehicle (e.g., sterile saline). The final concentration should be calculated based on the desired dosage and injection volume.
- Treatment Administration:
  - **SGC-CBP30** Group: Administer **SGC-CBP30** via intraperitoneal injection at the desired dose (e.g., 7.7, 15.4, or 19.3 mg/kg) at 30 minutes or 8 hours post-LPS challenge.[5]
  - Control Groups:
    - Administer an equivalent volume of sterile saline to the negative control group.

- Administer dexamethasone (1.3 mg/kg, i.p.) to the positive control group at 30 minutes post-LPS challenge.[5]
- Monitoring: Continuously monitor the mice for signs of distress and record survival for up to 72 hours.[5]
- Sample Collection: At 18 hours post-LPS injection, euthanize a subset of mice from each group.
  - Collect blood via cardiac puncture for serum separation.
  - Perfuse the animals with saline and harvest organs (lungs, liver, kidneys, colon) for histological analysis.
- Analysis:
  - Cytokine Analysis: Measure the concentrations of HMGB1 and TNF- $\alpha$  in the serum using specific ELISA kits.[5]
  - Histological Analysis: Fix the collected tissues in 10% formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage, such as inflammatory cell infiltration, edema, and congestion.[5]

## Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis Model

Objective: To assess the therapeutic effect of **SGC-CBP30** in a more clinically relevant model of polymicrobial sepsis.

Materials:

- Same as Protocol 1
- Surgical instruments for CLP procedure (scissors, forceps, sutures)
- Anesthetic (e.g., isoflurane)

Procedure:

- Animal Acclimatization and Anesthesia: Follow the same acclimatization procedure as in Protocol 1. Anesthetize the mice prior to surgery.
- CLP Surgery:
  - Make a midline laparotomy incision to expose the cecum.
  - Ligate the cecum below the ileocecal valve.
  - Puncture the ligated cecum with a needle (e.g., 21-gauge) to induce polymicrobial peritonitis.
  - Return the cecum to the peritoneal cavity and close the incision.
- **SGC-CBP30** Preparation and Administration: Prepare and administer **SGC-CBP30** and control treatments as described in Protocol 1, at 30 minutes or 8 hours following the CLP procedure.[\[5\]](#)
- Monitoring and Sample Collection: Follow the same procedures for monitoring survival and collecting blood and tissue samples as outlined in Protocol 1.[\[5\]](#)
- Analysis: Perform cytokine and histological analyses as described in Protocol 1 to evaluate the effect of **SGC-CBP30** on systemic inflammation and organ damage in the CLP model.[\[5\]](#)

## Protocol 3: Combination Therapy with Antibiotics in CLP-Induced Sepsis

Objective: To investigate the synergistic effect of **SGC-CBP30** with a standard antibiotic treatment in a sepsis model.

Materials:

- Same as Protocol 2
- Ciprofloxacin (or other appropriate antibiotic)
- Equipment for intravenous injection

#### Procedure:

- CLP Surgery: Induce sepsis using the CLP model as described in Protocol 2.
- Antibiotic Administration: At 1 hour post-CLP, administer ciprofloxacin intravenously at a dose of 7.5 mg/kg.[5]
- **SGC-CBP30** Administration: At 8 hours post-CLP, administer **SGC-CBP30** intraperitoneally at a dose of 19.3 mg/kg.[5]
- Monitoring and Analysis: Monitor survival and perform sample collection and analysis (cytokines and histology) as detailed in the previous protocols to determine the efficacy of the combination therapy.[5]

## Concluding Remarks

The protocols and data presented here demonstrate that **SGC-CBP30** is a promising therapeutic agent for inflammatory conditions such as sepsis. Its ability to modulate the inflammatory response, reduce cytokine levels, and improve survival in relevant animal models warrants further investigation. Researchers utilizing **SGC-CBP30** should carefully consider the timing of administration and potential for combination therapies to maximize its therapeutic benefit. These application notes serve as a foundational guide for the in vivo evaluation of **SGC-CBP30**.

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